![molecular formula C13H18N2O2S B185613 1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] CAS No. 178261-41-1](/img/structure/B185613.png)

1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is mainly used as an intermediate of MK-677 . MK-677 is primarily used to increase muscle mass and recovery .

Synthesis Analysis

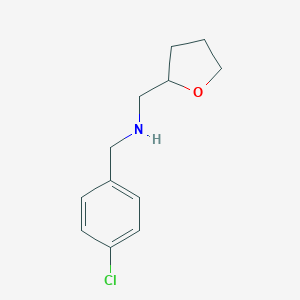

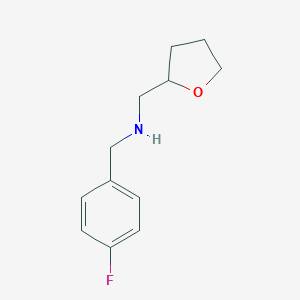

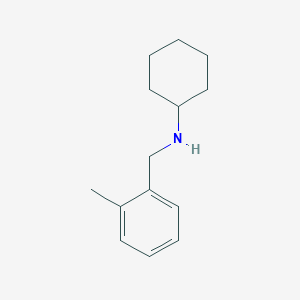

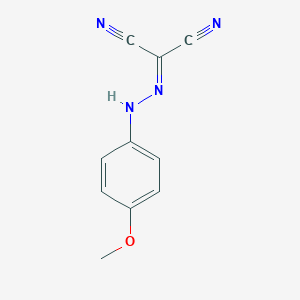

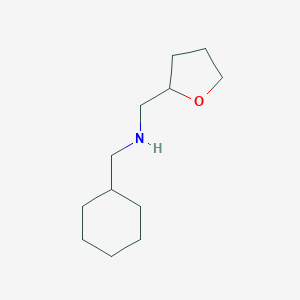

The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . The key intermediate 1’-methylspiro[indoline-3,4’-piperidine] reacted with benzenesulfonyl chloride with different substituents under alkaline condition to obtain its derivatives .

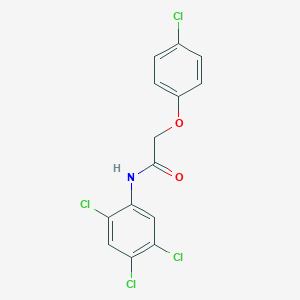

Molecular Structure Analysis

The molecular formula of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is C13H18N2O2S . It has a molecular weight of 266.35922 .

Chemical Reactions Analysis

The application of a flow reactor under ultrasonic irradiation enabled the fast synthesis of new spiro-fused indoles in a one-pot methodology .

Physical And Chemical Properties Analysis

The density of “1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine]” is approximately 1.3±0.1 g/cm3 . Its boiling point is around 428.4±55.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Drug Development

This compound, due to its unique structure, is being explored for its potential in drug development. The spirocyclic bond and the presence of the methylsulfonyl group may offer unique interactions with biological targets. It’s used as an intermediate in the synthesis of MK-677, a drug that can enhance muscle mass and recovery by increasing growth hormone levels .

Catalysis

In the field of catalysis, the rigid three-dimensional structure of 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] could be utilized to create novel catalysts. These catalysts might be used to accelerate chemical reactions in pharmaceutical synthesis or environmental applications.

Material Science

The compound’s polarity and structural features make it a candidate for creating advanced materials. Its potential applications include the development of new polymers or coatings that require specific molecular interactions.

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new methods for the detection and quantification of biological or chemical substances. Its unique molecular structure might interact selectively with specific analytes.

Biochemistry

In biochemistry, the compound’s interaction with various enzymes and receptors could be studied. It might serve as a tool to understand biological pathways or as a scaffold for designing inhibitors or activators of certain biochemical processes.

Environmental Science

The environmental applications could involve the use of this compound in the study of pollutant degradation or as a building block for environmentally friendly materials. Its chemical properties might be harnessed to capture pollutants or to create biodegradable substances.

Safety and Hazards

Wirkmechanismus

Target of Action

The compound 1-(Methylsulfonyl)spiro[indoline-3,4’-piperidine] is primarily used as an intermediate of MK-677 . MK-677, also known as Ibutamoren, is a potent, long-acting, orally active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue, mimicking the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .

Mode of Action

MK-677 increases the levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body without affecting cortisol levels . It does this by mimicking the hormone ghrelin, which in turn stimulates the ghrelin receptor, leading to increased GH and IGF-1 levels .

Biochemical Pathways

The activation of the ghrelin receptor by MK-677 leads to a number of downstream effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Pharmacokinetics

MK-677 is known for its oral bioavailability and long half-life, which allows for once-daily dosing .

Result of Action

The activation of the ghrelin receptor by MK-677 leads to a number of beneficial effects. These include increased muscle mass and recovery, fat loss, improved bone health, and the promotion of tendon growth and injury prevention .

Action Environment

It should avoid contact with strong oxidizing agents . It is recommended to store the compound in dry, dark and low temperature conditions, and avoid contact with oxygen, high temperature, fire sources, etc .

Eigenschaften

IUPAC Name |

1-methylsulfonylspiro[2H-indole-3,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S/c1-18(16,17)15-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15/h2-5,14H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSECJXCOETXUHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2(CCNCC2)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)